Unique 'Push-Pull' Electronic Structure Compared to Mono-Substituted Analogs
The target compound possesses a distinct electronic configuration due to the simultaneous presence of the electron-donating 5-methoxy and electron-withdrawing 4-nitro groups. This 'push-pull' system alters the electron density of the benzothiazole ring, a feature absent in analogs like benzothiazole-2-carboxylic acid (no substituents) or 6-methoxybenzothiazole-2-carboxylic acid (only an electron-donating group) . This structural feature is known to influence reactivity and non-covalent interactions. Comparison of computed XLogP3 values shows the target compound (XLogP3=2.0) is marginally less lipophilic than unsubstituted benzothiazole-2-carboxylic acid (XLogP3=2.1), despite the addition of a methoxy group, due to the polar nitro group [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 1. Benzothiazole-2-carboxylic acid: XLogP3 = 2.1. 2. 6-Methoxybenzothiazole-2-carboxylic acid: XLogP3 ~ 2.0 (not directly comparable due to different substitution pattern). |
| Quantified Difference | The target compound is more polar than the unsubstituted analog by a ΔXLogP3 of -0.1, despite a higher molecular weight. |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem). |
Why This Matters
This verified difference in lipophilicity confirms that the 5-methoxy-4-nitro combination is not merely additive, providing a distinct physicochemical profile that can critically impact membrane permeability and off-target binding compared to other benzothiazole-2-carboxylic acids.
- [1] PubChem. (2024). Compound Summary for CID 45480359. National Center for Biotechnology Information. View Source
